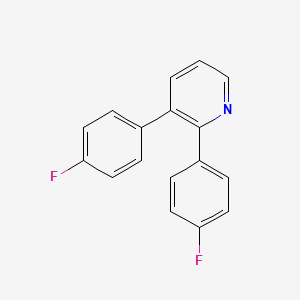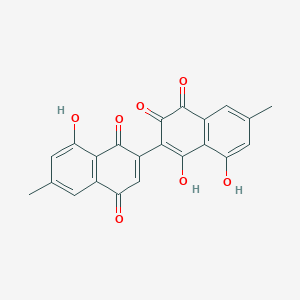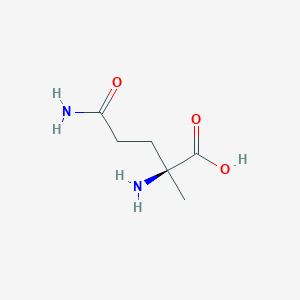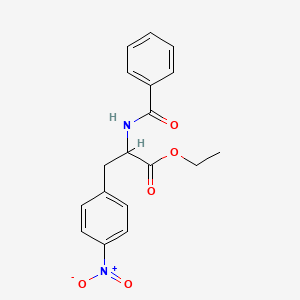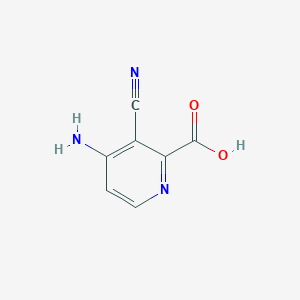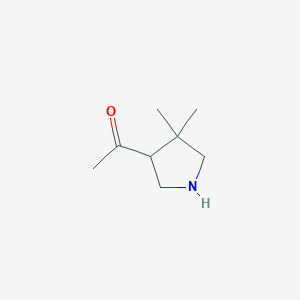![molecular formula C14H10BrNOS B13141716 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom at the 6th position and a 3-methoxyphenyl group at the 2nd position on a benzo[d]thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminothiophenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminothiophenol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)benzo[d]thiazole.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products where the bromine atom is replaced by other nucleophiles.
Coupling: Biaryl or diaryl compounds formed through palladium-catalyzed reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the thiazole ring’s known biological activity.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Explored for its potential in drug development, particularly in the design of anticancer and antiviral agents.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
相似化合物的比较
Similar Compounds
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-phenylbenzo[d]thiazole: Similar structure but without the methoxy group, which can influence its electronic properties and solubility.
6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole: The methoxy group is in a different position, potentially altering its chemical behavior and biological activity.
属性
分子式 |
C14H10BrNOS |
|---|---|
分子量 |
320.21 g/mol |
IUPAC 名称 |
6-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3 |
InChI 键 |
GQGWDUSWVHRCAG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





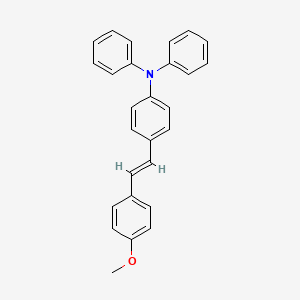

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
